Enhanced Lipophilicity: XLogP3 of 2.1 for Optimized Membrane Permeability and Metabolic Stability
The predicted partition coefficient (XLogP3-AA) for 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is 2.1 [1]. This value positions the compound within an optimal lipophilicity range favorable for both membrane permeability and aqueous solubility in biological systems. The incorporation of the -OCF₃ group, relative to a -CF₃ group or unsubstituted analog, is known to enhance metabolic stability while providing a distinct electronic profile, thereby reducing susceptibility to oxidative metabolism .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | Non-chlorinated, unsubstituted isonicotinic acid: XLogP3 ~0.5 (estimated based on pyridine-4-carboxylic acid core) |
| Quantified Difference | Increase of approximately +1.6 log units |
| Conditions | Computational prediction (XLogP3-AA algorithm) |
Why This Matters
This quantifies the impact of halogenation on lipophilicity, a primary driver of a compound's ADME profile, justifying its selection over less lipophilic analogs in programs targeting intracellular or CNS-penetrant candidates.
- [1] NCBI PubChem. Properties Computed from Structure. XLogP3-AA: 2.1. View Source
